

Dual Inhibitor GW280264X: A Technical Overview of ADAM10 and ADAM17 Inhibition

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Compound of Interest

Compound Name: GW280264X

Cat. No.: B560487

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This technical guide provides an in-depth analysis of the inhibitory activity of **GW280264X** against two key members of the A Disintegrin and Metalloproteinase (ADAM) family, ADAM10 and ADAM17. This document summarizes the compound's potency, details the experimental methodologies for determining its inhibitory constants, and illustrates its impact on relevant signaling pathways.

Core Data: IC50 Values of GW280264X

GW280264X is a potent, dual inhibitor of ADAM10 and ADAM17 (also known as Tumor Necrosis Factor- α Converting Enzyme or TACE). The half-maximal inhibitory concentrations (IC50) are summarized below, indicating strong inhibition in the low nanomolar range.

Target	IC50 Value (nM)
ADAM17	8.0
ADAM10	11.5

These values demonstrate that **GW280264X** effectively blocks the enzymatic activity of both ADAM10 and ADAM17, making it a valuable tool for studying the physiological and pathological roles of these proteases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols: Determination of IC50 Values

The IC50 values for **GW280264X** against ADAM10 and ADAM17 are typically determined using an in vitro enzymatic assay with a fluorogenic substrate. The following protocol outlines a representative methodology.

Objective:

To determine the concentration of **GW280264X** required to inhibit 50% of the enzymatic activity of recombinant human ADAM10 and ADAM17.

Materials:

- Enzymes: Recombinant human ADAM10 and ADAM17 (catalytic domains).
- Inhibitor: **GW280264X**, serially diluted in DMSO.
- Substrate: A fluorogenic peptide substrate, such as one based on the cleavage sequence of TNF- α , which is a known substrate for both enzymes. An example is a FRET (Fluorescence Resonance Energy Transfer) peptide with a fluorophore and a quencher.
- Assay Buffer: Tris-based buffer (e.g., 25 mM Tris, pH 8.0) containing Brij-35.
- Microplate: 96-well or 384-well black, low-binding microplate.
- Plate Reader: Fluorimeter capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate (e.g., excitation at 485 nm and emission at 530 nm).

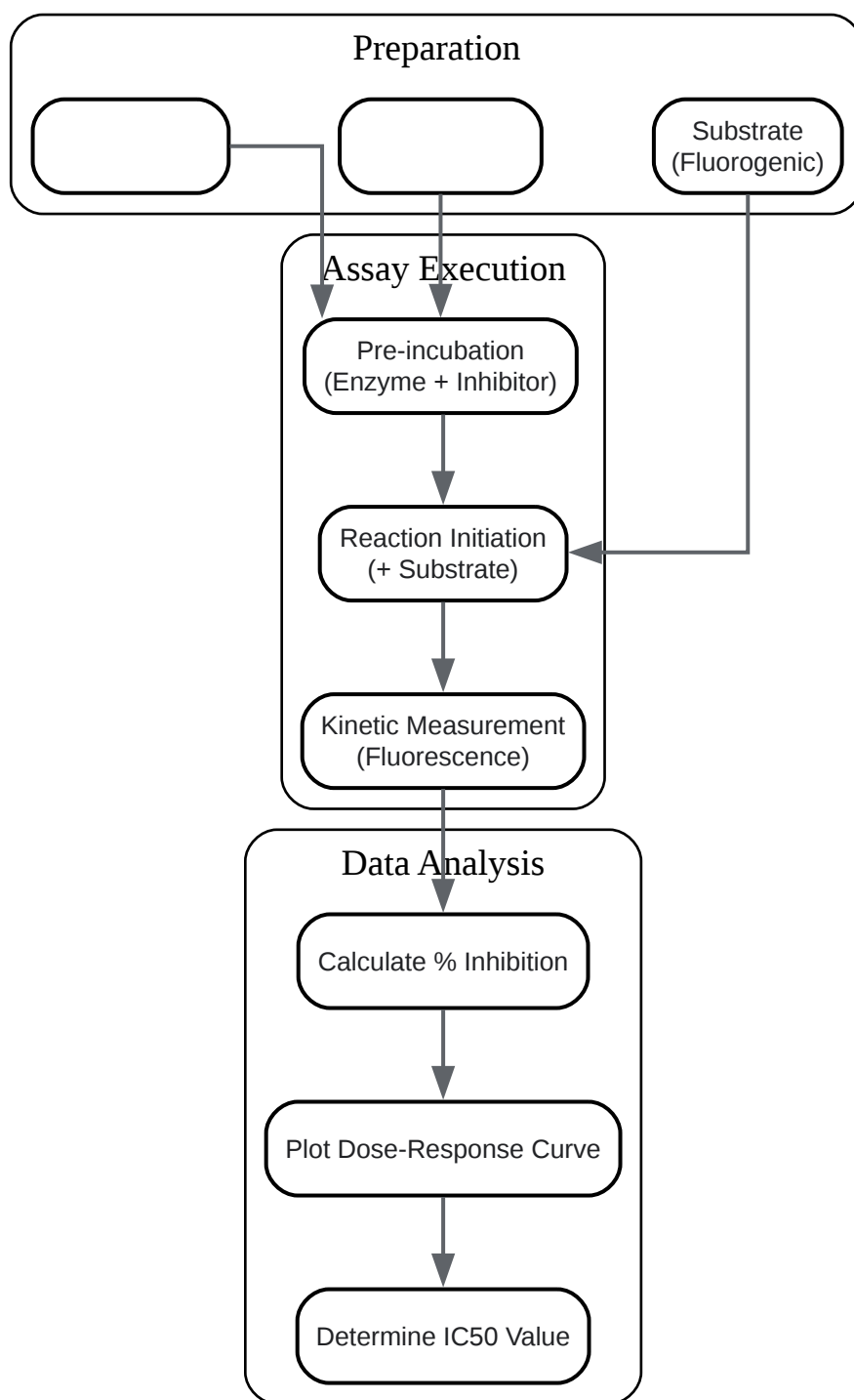
Methodology:

- Enzyme Preparation: Recombinant ADAM10 or ADAM17 is diluted to the desired working concentration in the assay buffer.
- Inhibitor Preparation: A dilution series of **GW280264X** is prepared in DMSO and then further diluted in the assay buffer to the final desired concentrations. A DMSO-only control is also prepared.

- Assay Reaction:
 - To the wells of the microplate, add the assay buffer.
 - Add the serially diluted **GW280264X** or DMSO control to the respective wells.
 - Add the diluted enzyme solution to all wells except for the substrate-only control wells.
 - Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
- Initiation of Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.
- Signal Detection: The fluorescence intensity is measured kinetically over a specific time period (e.g., 30-60 minutes) at room temperature, protected from light. The rate of substrate cleavage is proportional to the increase in fluorescence.
- Data Analysis:
 - The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.
 - The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited (DMSO control) reaction.
 - The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Visualizing Experimental and Signaling Contexts

To better understand the experimental workflow and the biological context of **GW280264X**'s activity, the following diagrams are provided.

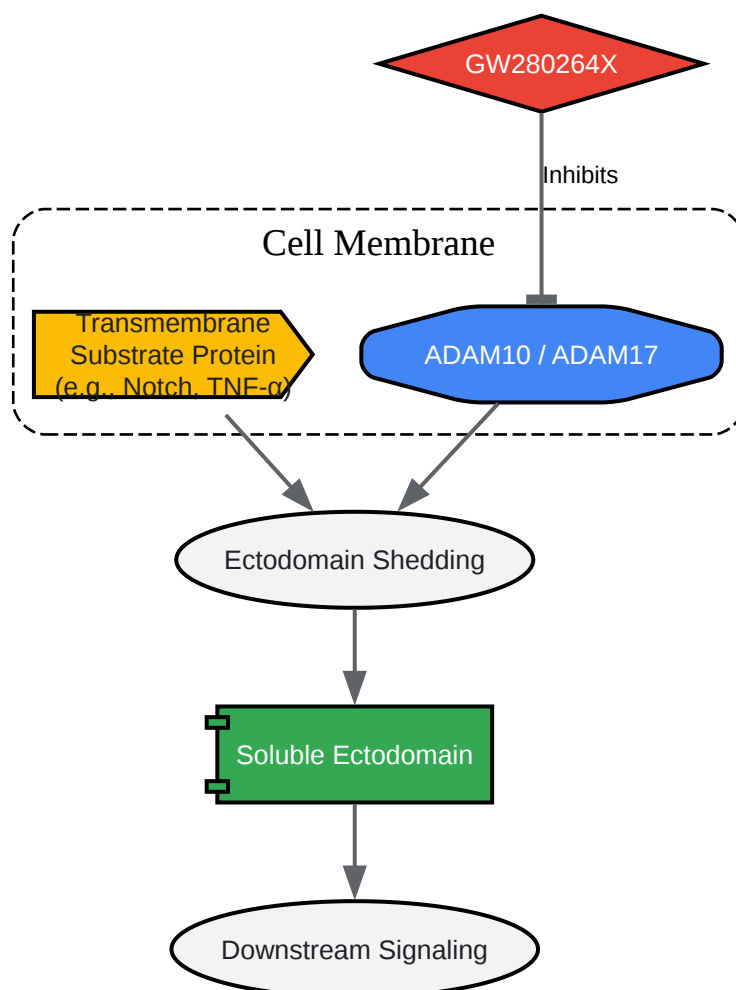


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Figure 1. Workflow for IC50 Determination of **GW280264X**.

ADAM10 and ADAM17 are key players in various signaling pathways, primarily through their "sheddase" activity, where they cleave the extracellular domains of transmembrane proteins.

This releases soluble ectodomains and can initiate intracellular signaling. **GW280264X**, by inhibiting these proteases, can modulate these pathways.



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Figure 2. Inhibition of ADAM-mediated Ectodomain Shedding.

The inhibition of ADAM10 and ADAM17 by **GW280264X** has significant implications for cellular processes such as inflammation, neurogenesis, and cancer progression, where these proteases are often dysregulated. This technical guide provides foundational data and methodologies for researchers investigating the therapeutic potential of targeting these critical enzymes.

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